molecular formula C6H16NO+ B12739057 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, (R)- CAS No. 28835-51-0

1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, (R)-

Cat. No.: B12739057
CAS No.: 28835-51-0
M. Wt: 118.20 g/mol
InChI Key: JPKKMFOXWKNEEN-ZCFIWIBFSA-N
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Description

1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, ®-, also known as ®-2-hydroxypropyltrimethylammonium, is a quaternary ammonium compound. It is a chiral molecule with significant applications in various fields, including chemistry, biology, and medicine. The compound is known for its role in biochemical processes and its utility in industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, ®- typically involves the reaction of ®-2-hydroxypropylamine with trimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The process involves:

    Reactants: ®-2-hydroxypropylamine and trimethylamine.

    Conditions: The reaction is usually conducted in an aqueous medium at a controlled temperature and pH to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The process involves:

    Reactors: Continuous flow reactors.

    Optimization: Parameters such as temperature, pressure, and reactant concentration are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, ®- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Conditions typically involve nucleophiles like halides or hydroxides.

Major Products

    Oxidation: Produces oxides of the compound.

    Reduction: Yields reduced forms with altered functional groups.

    Substitution: Results in substituted quaternary ammonium compounds.

Scientific Research Applications

1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, ®- has diverse applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions.

    Biology: Plays a role in cellular processes and is used in studies involving cell membranes.

    Medicine: Investigated for its potential therapeutic effects, including its role in drug delivery systems.

    Industry: Utilized in the production of surfactants and antistatic agents.

Mechanism of Action

The compound exerts its effects through interactions with cellular membranes and proteins. It acts as a surfactant, altering membrane permeability and facilitating the transport of molecules across cell membranes. The molecular targets include membrane proteins and lipid bilayers, which are crucial for maintaining cellular integrity and function.

Comparison with Similar Compounds

1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, ®- is unique due to its chiral nature and specific functional groups. Similar compounds include:

    1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, ®-:

    1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, hydroxide: Used in various industrial applications as a surfactant.

The uniqueness of 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, ®- lies in its specific interactions with biological membranes and its potential therapeutic applications.

Properties

CAS No.

28835-51-0

Molecular Formula

C6H16NO+

Molecular Weight

118.20 g/mol

IUPAC Name

[(2R)-2-hydroxypropyl]-trimethylazanium

InChI

InChI=1S/C6H16NO/c1-6(8)5-7(2,3)4/h6,8H,5H2,1-4H3/q+1/t6-/m1/s1

InChI Key

JPKKMFOXWKNEEN-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C[N+](C)(C)C)O

Canonical SMILES

CC(C[N+](C)(C)C)O

Origin of Product

United States

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